molecular formula C9H9BrFNO B7937189 2-Bromo-3-fluoro-N,N-dimethylbenzamide

2-Bromo-3-fluoro-N,N-dimethylbenzamide

Cat. No.: B7937189
M. Wt: 246.08 g/mol
InChI Key: OSEPKUCNAXJBNQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, and the amide nitrogen is dimethylated. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-N,N-dimethylbenzamide typically involves the bromination and fluorination of N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylbenzamide is treated with bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: Further substitution on the benzene ring can occur, depending on the reaction conditions and reagents used.

    Reduction: The carbonyl group can be reduced to an amine or alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid for nitration or sulfonation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products like 2-azido-3-fluoro-N,N-dimethylbenzamide or 2-thio-3-fluoro-N,N-dimethylbenzamide.

    Electrophilic Aromatic Substitution: Products like 2-bromo-3-fluoro-4-nitro-N,N-dimethylbenzamide.

    Reduction: Products like 2-bromo-3-fluoro-N,N-dimethylbenzylamine.

Scientific Research Applications

2-Bromo-3-fluoro-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N,N-dimethylbenzamide
  • 2-Bromo-5-fluoro-N-methylbenzamide
  • 3-Bromo-N,N-dimethylbenzamide

Uniqueness

2-Bromo-3-fluoro-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other similar compounds

Properties

IUPAC Name

2-bromo-3-fluoro-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12(2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEPKUCNAXJBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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